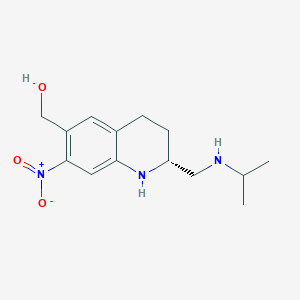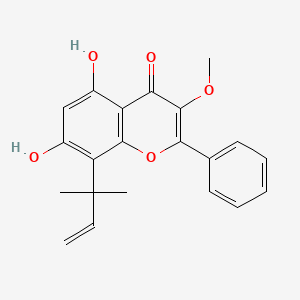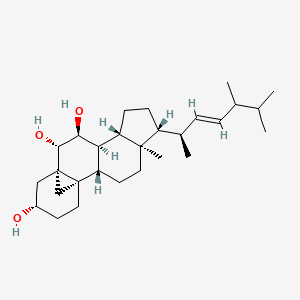
(R)-oxamniquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.
Applications De Recherche Scientifique
Structural and Functional Characterization
- Enantiomers of Oxamniquine : The (R)-enantiomer of oxamniquine (R-OXA) has been studied for its structural and functional properties. While the (S)-enantiomer demonstrated higher schistosomicidal activity, R-OXA exhibited antischistosomal effects at relatively high concentrations. Research into the binding of these enantiomers to the sulfotransferase active site of Schistosoma mansoni has implications for new antischistosomal compounds (Taylor et al., 2015).
Drug Derivatives and Efficacy
- Oxamniquine Derivatives : Studies on ferrocenyl, ruthenocenyl, and benzyl derivatives of oxamniquine have shown promising antischistosomal drug potential. These derivatives cause significant tegumental damage to Schistosoma species, making them strong candidates for broad-spectrum antischistosomal drugs (Buchter et al., 2018).
- Prodrugs of Oxamniquine : Research into oxamniquine methacrylate and acrylamide prodrugs has been conducted to design compounds with prolonged biological action. These studies aim to develop new formulations that maintain oxamniquine's efficacy while addressing some of its limitations (Filho et al., 2007).
Resistance and Evolution
- Oxamniquine Resistance : Investigations into mutations conferring oxamniquine resistance in Brazilian Schistosoma populations have revealed multiple independent loss-of-function mutations in the relevant sulfotransferase gene. This research is pivotal for understanding resistance evolution and guiding future treatment strategies (Chevalier et al., 2016).
Synthesis and Development
- Design and Synthesis : The synthesis and design of oxamniquine, starting with a molecule with a quinoline structure, have been detailed. Understanding the synthesis process is crucial for developing improved or alternative formulations (Li, 2020).
Therapeutic Efficacy and Treatment
- Efficacy in Schistosomiasis Treatment : Oxamniquine has been compared to praziquantel in treating Schistosoma mansoni infection. Studies have evaluated the drug's efficacy using different diagnostic methods, providing insights into its effectiveness and the need for combined or alternative treatments (Ferrari et al., 2003).
- Effect on Portal Pressure in Schistosomiasis : Research on the effect of oxamniquine on portal pressure in mice infected with Schistosoma mansoni indicates that the drug can normalize increased portal pressure caused by the infection (Costa et al., 2003).
Analytical Methods and Characterization
- Spectrofluorimetric Determination : A spectrofluorimetric method has been developed for determining oxamniquine in pharmaceutical formulations and biological fluids. This advancement aids in the accurate analysis and monitoring of the drug in various matrices (El-enany et al., 2007).
Propriétés
Nom du produit |
(R)-oxamniquine |
|---|---|
Formule moléculaire |
C14H21N3O3 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1 |
Clé InChI |
XCGYUJZMCCFSRP-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
SMILES canonique |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)
![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)
![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)

![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)

![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)






